REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([Cl:11])[CH:5]=[C:6]2[C:10]=1[NH:9][N:8]=[CH:7]2.[H-].[Na+].C([Li])(C)(C)C.CCCCC.CN(C)[CH:26]=[O:27].[Cl-].[NH4+]>O1CCCC1.C(OCC)(=O)C>[Cl:11][C:4]1[CH:5]=[C:6]2[C:10](=[C:2]([CH:26]=[O:27])[CH:3]=1)[NH:9][N:8]=[CH:7]2 |f:1.2,6.7|
|
Name
|
|
Quantity
|
0.44 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C=NNC12)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Name
|
|
Quantity
|
220 μL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at room temperature for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to −20° C. over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
re-cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was warmed to 0° C. over several hours
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (2×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford 0.3 g (87%) as a white powder
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C=NNC2=C(C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |